molecular formula C8H15N3O4 B3330015 D-Alanyl-D-glutamine CAS No. 656221-79-3

D-Alanyl-D-glutamine

Cat. No.: B3330015
CAS No.: 656221-79-3
M. Wt: 217.22 g/mol
InChI Key: HJCMDXDYPOUFDY-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Alanyl-D-glutamine: is a dipeptide composed of D-alanine and D-glutamine. It is a derivative of the naturally occurring amino acids alanine and glutamine, which are essential for various biological processes. This compound is of significant interest in the fields of biochemistry and pharmacology due to its potential therapeutic applications and its role in metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Alanyl-D-glutamine typically involves the coupling of D-alanine and D-glutamine. One common method is the reaction of N-(α-chloro)-propionyl-glutamine with a hydrazine compound to obtain a crude product, which is then purified through recrystallization . Another approach involves the use of metabolic engineering in Escherichia coli, where specific genes are overexpressed to enhance the production of the dipeptide .

Industrial Production Methods: Industrial production of this compound can be achieved through both chemical synthesis and biotechnological processes. Chemical synthesis methods often involve multiple steps and require careful control of reaction conditions to ensure high purity and yield. Biotechnological methods, such as the use of engineered microbial strains, offer a more sustainable and potentially cost-effective approach .

Chemical Reactions Analysis

Types of Reactions: D-Alanyl-D-glutamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.

    Substitution: In these reactions, one functional group is replaced by another, which can alter the chemical properties of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and purity of the products .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction can yield alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Clinical Nutrition

Parenteral Nutrition Supplementation
D-Alanyl-D-glutamine is primarily utilized in parenteral nutrition for critically ill patients. Studies have shown that supplementation with Ala-Gln can improve nitrogen balance and support recovery in patients requiring total parenteral nutrition (TPN).

  • Study Overview : A randomized controlled trial assessed the effects of Ala-Gln supplementation in surgical intensive care unit (SICU) patients. The study compared standard glutamine-free amino acids with those supplemented with Ala-Gln at a dosage of 0.5 g/kg/d .
  • Findings : Results indicated that patients receiving Ala-Gln had improved nitrogen retention and a reduction in nosocomial infections compared to the control group. However, no significant differences were observed in overall clinical outcomes such as mortality or length of hospital stay .
Study Population Intervention Outcome Measures Results
Study 1SICU patientsAla-Gln vs controlNitrogen balance, infectionsImproved nitrogen balance with no significant difference in infections
Study 2Various surgeriesAla-Gln supplementationHospital stay, complicationsNo major differences in complications or length of stay

Chemotherapy Support

Mitigating Chemotherapy-Induced Damage
Ala-Gln has been studied for its protective effects against chemotherapy-induced epithelial damage. In vitro studies demonstrated that Ala-Gln enhances cell proliferation and reduces damage caused by chemotherapeutic agents like 5-fluorouracil (5-FU).

  • Study Findings : Research showed that Ala-Gln at a concentration of 10 mM significantly increased cell proliferation rates after exposure to 5-FU compared to controls . In vivo studies corroborated these findings, indicating enhanced intestinal recovery following chemotherapy treatment with Ala-Gln supplementation .

Potential Therapeutic Benefits

Neurological and Metabolic Applications
Emerging research suggests that D-amino acids, including this compound, may have therapeutic roles in neurological disorders and metabolic conditions.

  • Mechanisms of Action : D-amino acids are known to influence neurotransmitter systems and may play roles in neuroprotection and metabolic regulation. For instance, studies indicate that D-alanine can modulate glutamate receptors, potentially offering neuroprotective effects under certain conditions .
  • Clinical Implications : The potential for this compound to ameliorate conditions such as hypertension and gastrointestinal disorders is under investigation. Its ability to regulate metabolic pathways may provide insights into new treatment strategies for these conditions .

Mechanism of Action

The mechanism of action of D-Alanyl-D-glutamine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in peptide synthesis and degradation, influencing various metabolic pathways. The compound may also modulate immune responses by interacting with immune cells and influencing the production of cytokines and other signaling molecules .

Comparison with Similar Compounds

Uniqueness: D-Alanyl-D-glutamine is unique due to its specific combination of D-alanine and D-glutamine, which imparts distinct chemical and biological properties. Its ability to modulate immune responses and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Biological Activity

D-Alanyl-D-glutamine (Ala-Gln) is a dipeptide that has garnered attention for its potential biological activities, particularly in the context of nutrition, immunology, and cellular metabolism. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Overview of this compound

This compound is composed of the amino acids D-alanine and D-glutamine. While glutamine is a well-known conditionally essential amino acid involved in various metabolic processes, the D-enantiomers have been recognized for their unique roles in biological systems. Research indicates that D-amino acids can influence physiological functions and may serve as biomarkers in various conditions.

1. Cell Proliferation and Migration

Research has demonstrated that Ala-Gln can enhance cell proliferation and migration, particularly in intestinal epithelial cells subjected to stressors such as chemotherapy. A study involving IEC-6 cells exposed to 5-fluorouracil (5-FU) showed that Ala-Gln supplementation improved cell viability and migration compared to controls treated with 5-FU alone. Specifically:

  • At a concentration of 10 mM, Ala-Gln increased cell proliferation by 23.2% and 38.6% after 24 and 48 hours, respectively .
  • The study suggested that Ala-Gln's superior bioavailability compared to glutamine may contribute to its beneficial effects on cell recovery following cytotoxic stress.

2. Immunomodulatory Effects

Ala-Gln has been shown to enhance immune responses, particularly in critically ill patients. In a study involving polytrauma patients:

  • Significant increases in immunoglobulin A (IgA) levels were observed in patients receiving Ala-Gln supplementation compared to controls.
  • Enhanced levels of CD3+/CD4+ T helper lymphocytes and CD3+/CD8+ T suppressor lymphocytes were noted, indicating improved cell-mediated immunity .

This suggests that Ala-Gln may play a crucial role in supporting immune function during periods of physiological stress.

Case Study 1: Glutamine Supplementation in Critical Illness

A systematic review analyzed the effects of glutamine supplementation (including Ala-Gln) on critically ill adults. The findings indicated:

  • A reduction in infectious complications by 21% among patients receiving glutamine compared to those who did not.
  • No significant difference in short-term mortality rates was observed, suggesting that while glutamine may reduce infection rates, it does not necessarily impact overall survival .

Case Study 2: Effect on Chemotherapy-Induced Damage

In another study assessing the impact of Ala-Gln on chemotherapy-induced epithelial damage:

  • Both Ala-Gln and glutamine were tested for their ability to prevent apoptosis in intestinal cells post-5-FU treatment.
  • Neither compound prevented apoptosis; however, both enhanced cell proliferation under conditions of nutrient deprivation .

Data Tables

Outcome Control Group Ala-Gln Group Statistical Significance
Cell Proliferation (24h)100%123%p < 0.05
IgA Levels (Post-Supplementation)BaselineIncreasedp < 0.01
Infectious Complications Rate399 per 1000315 per 1000RR 0.79 (95% CI: 0.71-0.87)

Properties

IUPAC Name

(2R)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCMDXDYPOUFDY-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](CCC(=O)N)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654458
Record name D-Alanyl-D-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656221-79-3
Record name D-Alanyl-D-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Alanyl-D-glutamine
Reactant of Route 2
Reactant of Route 2
D-Alanyl-D-glutamine
Reactant of Route 3
Reactant of Route 3
D-Alanyl-D-glutamine
Reactant of Route 4
Reactant of Route 4
D-Alanyl-D-glutamine
Reactant of Route 5
Reactant of Route 5
D-Alanyl-D-glutamine
Reactant of Route 6
Reactant of Route 6
D-Alanyl-D-glutamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.